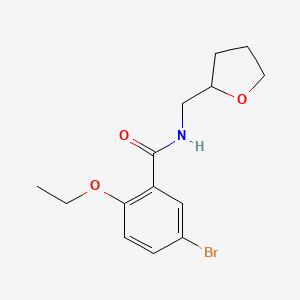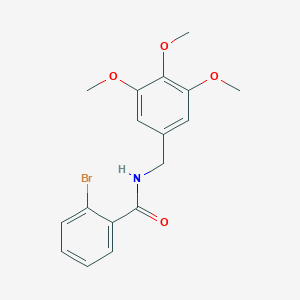![molecular formula C18H28N2O4S B4401649 N~1~-cyclohexyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401649.png)
N~1~-cyclohexyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
Übersicht
Beschreibung
N~1~-cyclohexyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as CEM-102, is a novel antibiotic that belongs to the class of macrolides. It was first synthesized in 2008 by Cempra Pharmaceuticals for the treatment of bacterial infections. CEM-102 has shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of various bacterial infections.
Wirkmechanismus
CEM-102 works by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of new proteins that are essential for bacterial growth and survival. This mechanism of action is similar to other macrolide antibiotics, but CEM-102 has a unique chemical structure that allows it to bind to the ribosome more effectively.
Biochemical and Physiological Effects:
CEM-102 has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly absorbed and distributed throughout the body, reaching therapeutic concentrations in the lungs and other tissues. CEM-102 has a half-life of approximately 10 hours, allowing for once-daily dosing. It is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
CEM-102 has several advantages for laboratory experiments. It has a broad spectrum of activity against a wide range of bacterial strains, making it a useful tool for studying bacterial infections. It is also well-tolerated in animal studies, allowing for higher doses to be administered without causing toxicity. However, the synthesis of CEM-102 is complex and requires specialized knowledge in organic chemistry. This can limit its availability for use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research and development of CEM-102. One area of focus is the development of new formulations of CEM-102 for use in different clinical settings. Another area of focus is the investigation of CEM-102 in combination with other antibiotics for the treatment of antibiotic-resistant infections. Additionally, further studies are needed to fully understand the mechanism of action of CEM-102 and its potential for use in the treatment of other bacterial infections.
Wissenschaftliche Forschungsanwendungen
CEM-102 has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacterial strains, including gram-positive and gram-negative bacteria. In preclinical studies, CEM-102 has demonstrated efficacy against drug-resistant bacteria, making it a potential treatment option for antibiotic-resistant infections. Clinical studies have shown that CEM-102 is well-tolerated and effective in the treatment of community-acquired bacterial pneumonia.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(4-ethoxy-3-methylphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-4-24-17-11-10-16(12-14(17)2)25(22,23)20(3)13-18(21)19-15-8-6-5-7-9-15/h10-12,15H,4-9,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJSVPXRZYIHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401567.png)
![3-{[(2-methoxybenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401570.png)
![2-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4401571.png)
![(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B4401584.png)
![4-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4401603.png)
![N-{4-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4401614.png)
![2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide](/img/structure/B4401616.png)

![methyl N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B4401638.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4401641.png)
![1-[4-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4401655.png)

![2-fluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B4401659.png)
![N-(2,3-dimethylphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4401661.png)